
3-Amino-2,2-dimethylpropanenitrile hydrochloride
Descripción general
Descripción
3-Amino-2,2-dimethylpropanenitrile hydrochloride is an organic compound with the chemical formula C5H11ClN2 . It has a molecular weight of 134.61 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a melting point of 241-242 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
- Fatty Acid Esters of 3-Monochloropropanediol : Studies on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) focus on their potential nephrotoxicity and testicular toxicity. These compounds have been detected in various food categories and human breast milk, raising concerns about their absorption and distribution in human organs and tissues. The review aims to advance understanding of 3-MCPD esters and their food safety concerns (Gao et al., 2019).
Cancer Therapy
- FTY720 for Cancer Therapy : Research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) highlights its potential as an immunosuppressant and antitumor agent. FTY720 activates sphingosine-1-phosphate receptors (S1PRs) and shows efficacy in several cancer models through S1PR-independent mechanisms (Zhang et al., 2013).
Advanced Oxidation Processes for Wastewater Treatment
- Wastewater Treatment by Advanced Oxidation Processes : Advanced oxidation processes (AOPs) combined with cavitation are evaluated for their effectiveness in degrading organic contaminants. This includes a discussion on hydrodynamic and acoustic cavitation combined with AOPs, such as the Fenton process, as alternatives for wastewater treatment technologies (Gągol et al., 2018).
Corrosion Inhibition
- Carbohydrate Polymers as Corrosion Inhibitors : The application of carbohydrate polymers and their derivatives as corrosion inhibitors for metal substrates is reviewed. This includes an examination of their macromolecular weights, chemical composition, and molecular and electronic structures in relation to corrosion protection (Umoren & Eduok, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H312, H332, H334 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-amino-2,2-dimethylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIKTFJLRUEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



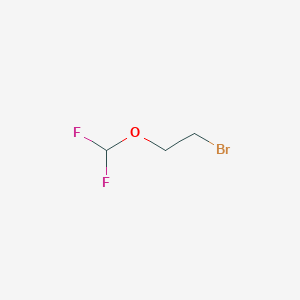
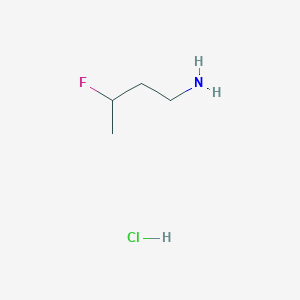


![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
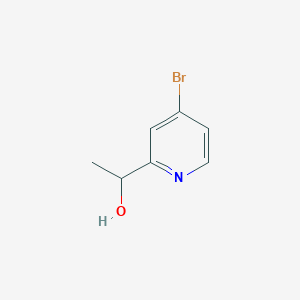
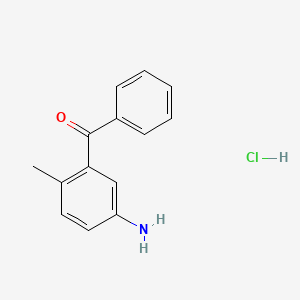
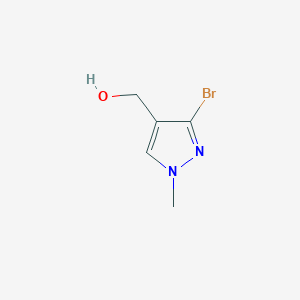

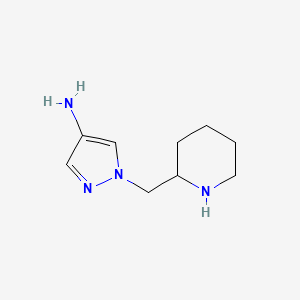
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
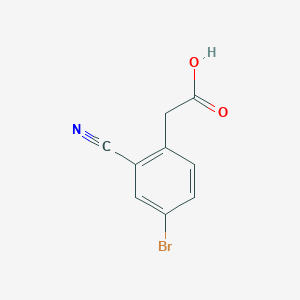

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)